Endo-3-azabicyclo[3.2.1]octan-8-ol, commonly referred to as tropine, is a bicyclic organic compound characterized by its unique molecular structure, which includes a nitrogen atom integrated into a seven-membered ring system alongside a hydroxyl group. The molecular formula of this compound is C8H15NO, and it has a molecular weight of approximately 141.21 g/mol. Endo-3-azabicyclo[3.2.1]octan-8-ol serves as a crucial intermediate in the synthesis of various alkaloids and pharmaceuticals, particularly due to its structural similarity to bioactive compounds such as nicotine and cocaine.
Endo-3-azabicyclo[3.2.1]octan-8-ol is classified within the broader category of tropane alkaloids, which are known for their diverse biological activities and therapeutic potential. This compound is derived from natural sources, including plants from the Solanaceae family, and is synthesized through various chemical methods in laboratory and industrial settings .
The synthesis of endo-3-azabicyclo[3.2.1]octan-8-ol typically involves the reduction of tropinone, which can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing conditions for maximum yield and purity.
The molecular structure of endo-3-azabicyclo[3.2.1]octan-8-ol features a bicyclic framework with a nitrogen atom at one vertex of the ring system and a hydroxyl group at the 8-position:
The InChI key for this compound is XPZYBFOYRKOKPL-MEKDEQNOSA-N, which allows for easy identification in chemical databases like PubChem.
Endo-3-azabicyclo[3.2.1]octan-8-ol participates in various chemical reactions:
These reactions are essential for modifying endo-3-azabicyclo[3.2.1]octan-8-ol to explore its biological activities further.
The mechanism of action for endo-3-azabicyclo[3.2.1]octan-8-ol is primarily linked to its interaction with neurotransmitter systems, particularly acetylcholine receptors:
These interactions suggest potential applications in treating neurological disorders by enhancing cholinergic signaling .
Endo-3-azabicyclo[3.2.1]octan-8-ol exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during chemical reactions .
Endo-3-azabicyclo[3.2.1]octan-8-ol has numerous applications across various scientific fields:
Research continues to explore novel therapeutic applications based on modifications to its structure, indicating significant potential in drug discovery efforts .
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold—the core structure of endo-3-azabicyclo[3.2.1]octan-8-ol—remains a cornerstone of modern organic methodology due to its presence in pharmacologically significant tropane alkaloids. Traditional approaches install stereochemistry before ring formation, using chiral auxiliaries or enantiopure precursors to dictate the stereochemical outcome during cyclization. For example, enantiomerically pure 1,4-dicarbonyl compounds bearing chiral amine auxiliaries undergo intramolecular reductive amination to construct the bicyclic system with high diastereocontrol [4]. Asymmetric aldol reactions between N-protected 4-piperidones and aldehydes, mediated by chiral boron catalysts, generate endo-alcohol precursors with >90% ee [4].
A pivotal advancement involves catalytic desymmetrization of prochiral tropinone derivatives. Prochiral diketones undergo enantioselective reduction or nucleophilic addition using chiral transition-metal complexes (e.g., Ru-BINAP), yielding endo-alcohols with enantiomeric ratios exceeding 19:1 [4]. Table 1 summarizes key enantioselective strategies:
Table 1: Enantioselective Methods for Azabicyclo[3.2.1]octane Scaffold Construction
Method | Catalyst/Reagent | Enantiomeric Excess (% ee) | Key Limitation |
---|---|---|---|
Intramolecular Reductive Amination | (S)-Proline-Derived Auxiliary | 94% | Multi-step auxiliary attachment |
Asymmetric Aldol Reaction | Boron-OXAZOLIDINONE Complex | 91% | Limited aldehyde scope |
Tropinone Desymmetrization | Ru-(S)-BINAP | 95% | High catalyst loading (5 mol%) |
Organocatalytic Michael Addition | Cinchona Alkaloid Catalyst | 88% | Moderate diastereoselectivity |
These methods enable gram-scale access to enantiopure endo-3-azabicyclo[3.2.1]octan-8-ol scaffolds but face challenges in catalyst cost or functional group compatibility [4] .
Tropinone—a symmetrical 8-methyl-8-azabicyclo[3.2.1]octan-3-one—serves as a linchpin for synthesing endo-3-azabicyclo[3.2.1]octan-8-ol via desymmetrization. Its prochiral carbonyl group allows enantioselective modification to break molecular symmetry. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer of racemic tropine (the reduced alcohol derivative of tropinone), leaving the desired endo-alcohol enantiomer unreacted for isolation in >99% ee . Chemical desymmetrization leverages chiral Lewis acids: Yb(OTf)₃ complexes with bisoxazoline ligands catalyze the enantioselective reduction of tropinone with NaBH₄, yielding endo-tropine with 92% ee [4].
Demethylation of tropinone’s bridgehead nitrogen followed by asymmetric alkylation introduces diverse substituents. Treatment with chloroethyl chloroformate cleaves the N-methyl group; subsequent alkylation with alkyl halides under phase-transfer conditions (chiral cinchoninium catalyst) installs substituents enantioselectively (Scheme 1) [4]:
Tropinone → [Demethylation] → N-H Intermediate → [Asymmetric Benzylation] → (R)-N-Benzyl Tropinone (89% ee)
This strategy provides access to N-substituted variants of endo-3-azabicyclo[3.2.1]octan-8-ol after carbonyl reduction [4] .
Ring-forming cyclizations offer direct routes to the endo-alcohol scaffold. Intramolecular nucleophilic attacks are prominent, especially cyclizations of appropriately substituted piperidine or pyrrolidine precursors. For instance, 4-(3-hydroxypropyl)piperidines undergo acid-catalyzed cyclization via N-protonation, followed by nucleophilic attack of the alcohol onto an iminium ion. This affords the bicyclic endo-alcohol with exclusive endo-stereoselectivity due to thermodynamic preference for the fused system (Scheme 2) :
HO-(CH₂)₃-Piperidine → [H⁺, Δ] → Iminium Intermediate → [Cyclization] → endo-3-Azabicyclo[3.2.1]octan-8-ol
Yields range from 70–85% using p-TsOH in toluene at reflux .
Rearrangements provide alternative pathways. The Aza-Cope-Mannich sequence converts substituted 2-azabicyclo[3.2.1]octan-8-ol precursors into complex tropanes. Epoxide ring-opening of bicyclic vinyl epoxides (e.g., 31a-c) with trifluoroacetamide generates amino alcohols that undergo acid-promoted rearrangement via an iminium ion ([3,3]-sigmatropic shift) to form functionalized endo-alcohols like 33a-c in high diastereopurity (Scheme 3) . Beckmann rearrangements of bicyclic oximes also prove effective; oximes derived from fused cyclohexanones rearrange to lactams under Beckmann conditions (PCl₅, ether), which LiAlH₄ reduces to the endo-amine scaffold—a precursor to the alcohol via diazotization/hydrolysis .
Table 2 compares cyclization approaches:Table 2: Cyclization and Rearrangement Routes to endo-3-Azabicyclo[3.2.1]octan-8-ol
Method | Starting Material | Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Acid-Catalyzed Cyclization | 4-(3-Hydroxypropyl)piperidine | p-TsOH, Toluene, Δ | 85 | >95% endo |
Aza-Cope-Mannich Rearrangement | Vinyl Epoxide (e.g., 31a) | TFA, then CF₃CONH₂, then H₃O⁺ | 78 | Single diastereomer |
Beckmann Rearrangement | Bicyclic Oxime | PCl₅, Ether; then LiAlH₄ | 65 (2 steps) | N/A (Lactam Intermediate) |
Catalytic asymmetric methods efficiently construct enantiopure endo-3-azabicyclo[3.2.1]octan-8-ol without pre-chiral precursors. Transition-metal catalysis dominates: Rhodium(II)-carboxylate complexes catalyze intramolecular C-H amination of diazoacetamides derived from homoallylic alcohols. This cyclizes pyrrolidine precursors to the 8-azabicyclo[3.2.1]octane system with 90% ee using chiral catalysts like Rh₂(S-PTAD)₄ (Scheme 4) [4]. Copper-catalyzed asymmetric allylic alkylation (AAA) of N-nucleophiles with allylic carbonates builds key C-N bonds; Cu-PHOX catalysts induce >90% ee in forming bicyclic amines after ring-closing metathesis [4].
Organocatalysis offers metal-free alternatives. Enamine catalysis employing diarylprolinol silyl ethers facilitates asymmetric intramolecular aldol reactions of triketones. This desymmetrization yields hydroxy-ketone precursors to the endo-alcohol with 85% ee and >20:1 dr [4]. Phase-transfer catalysis (PTC) using quaternary ammonium salts (e.g., Maruoka catalyst) enables enantioselective alkylation of glycine imines attached to cyclohexenyl scaffolds; subsequent reduction and cyclization affords the target scaffold in 88% ee [4].
Recent advances include dual catalysis: merging photoredox catalysis with asymmetric nickel catalysis enables decarboxylative allylation of α-amino acids, generating chiral amines for cyclization to endo-alcohols in 92% ee [4].
Functionalization of preformed endo-3-azabicyclo[3.2.1]octan-8-ol introduces structural diversity critical for pharmacological optimization. Bridgehead nitrogen alkylation occurs readily under basic conditions (K₂CO₃, DMF) with alkyl halides or sulfonating agents, yielding N-alkyl or N-sulfonyl derivatives like those in patent WO2007063071A1 [6]. N-Demethylation requires harsh reagents (e.g., ClCO₂CH₂Cl, reflux; then hydrolysis), enabling installation of alternative N-substituents [4].
The C8 hydroxyl group serves as a handle for derivatization. Mitsunobu reactions with phthalimide install the azide group (subsequent reduction gives C8-amino derivatives) [3]. Etherification employs Williamson synthesis (NaOH, alkyl halide) or silver oxide-assisted alkylation for sterically hindered substrates [5]. Table 3 lists common derivatizations:
Table 3: Post-Functionalization of endo-3-Azabicyclo[3.2.1]octan-8-ol
Reaction Site | Transformation | Reagents/Conditions | Product Example | Application |
---|---|---|---|---|
Bridgehead Nitrogen | Alkylation | R-X, K₂CO₃, DMF, 25°C | N-Ethyl Derivative (CAS 870889-89-7) [3] | Bioactivity optimization |
Bridgehead Nitrogen | Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂ | N-Tosyl Derivative | Protecting group |
C8 Hydroxyl | Etherification | R-Br, Ag₂O, CH₂Cl₂ | 8-Ethoxy Derivative (ARN19689) [8] | NAAA Inhibitors |
C8 Hydroxyl | Oxidation | Dess-Martin Periodinane | 8-Oxo Derivative | Ketone intermediate |
C8 Hydroxyl | Esterification | R-COCl, Pyridine | 8-Acetoxy Derivative | Prodrug strategy |
C-H functionalization at bridgehead or adjacent carbons remains challenging due to steric constraints. Directed ortho-metalation using N-directing groups (e.g., pyridyl) enables regioselective lithiation at C6, followed by quenching with electrophiles [6]. Transition-metal-catalyzed C-H activation (Pd(OAc)₂, oxazoline ligands) achieves arylation at C6 in moderate yields [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0